Lipophilicity Advantage of N4-Ethyl vs. N4-Methyl Analog for Blood-Brain Barrier Penetration Potential
The N4-ethyl substituent on 86662-61-5 provides a measurable lipophilicity increase compared to the direct N4-methyl analog. The computed XLogP3 for 86662-61-5 is 1.3 [1]. The PubChem-computed XLogP3 for the 1-(chloromethyl)-4-methyl congener (CAS 86671-88-7, CID 11707283) is 0.8 [2]. This +0.5 logP difference translates to a theoretical ~3-fold increase in octanol-water partition coefficient, a critical parameter for optimizing passive membrane permeability in central nervous system (CNS) drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(Chloromethyl)-4-methyl analog (CAS 86671-88-7), XLogP3 = 0.8 |
| Quantified Difference | Δ XLogP3 = +0.5 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For CNS-targeted library synthesis, the higher logP of 86662-61-5 aligns better with the established CNS drug-like range (logP 2–5) compared to the N4-methyl analog, potentially reducing the need for additional lipophilic modifications in final compounds.
- [1] PubChem. (2025). Compound Summary for CID 16460041: 1-(chloromethyl)-4-ethyl-4H,5H-(1,2,4)triazolo(4,3-a)quinazolin-5-one. Computed XLogP3 = 1.3. View Source
- [2] PubChem. (2025). Compound Summary for CID 11707283: 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one. Computed XLogP3 = 0.8. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
